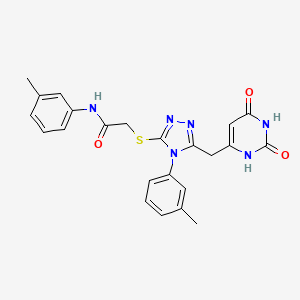

![molecular formula C23H22N4O2 B2555263 N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 1207038-58-1](/img/structure/B2555263.png)

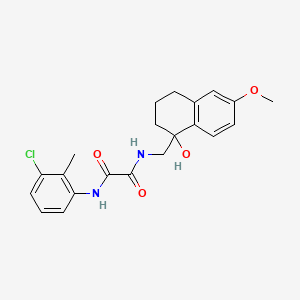

N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a methoxy group, a sulfonamide group, and a benzoxazole moiety .

Applications De Recherche Scientifique

Enzyme Inhibition and Anticancer Activity

A study on the synthesis and structure-activity relationships of indazole arylsulfonamides, including compounds similar in structure to N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, revealed their potential as human CCR4 antagonists. These compounds were found to have implications in enzyme inhibition and potential therapeutic applications in cancer treatment, highlighting their importance in developing new anticancer agents (Procopiou et al., 2013).

Carbonic Anhydrase Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides has shown that these compounds possess significant inhibitory activity against carbonic anhydrase isoenzymes. This activity suggests the potential for applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma or metabolic disorders. Although not directly mentioning this compound, this research provides insight into the broader class of sulfonamide compounds and their biological activities (Kucukoglu et al., 2016).

Synthesis and Characterization for Therapeutic Applications

Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents. These findings underline the versatility of benzothiazole and benzoxazole sulfonamides in creating compounds with varied therapeutic uses, further supporting the relevance of investigating this compound in similar contexts (Rahman et al., 2014).

Antimalarial and Potential COVID-19 Applications

A theoretical investigation highlighted sulfonamides' potential in antimalarial activity and their possible utility in treating COVID-19. The study explored the reactivity and ADMET properties of sulfonamide derivatives, suggesting that similar compounds, including this compound, could have significant therapeutic benefits in infectious disease treatment (Fahim & Ismael, 2021).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The specific mode of action of these compounds depends on the target they inhibit. For instance, inhibition of DNA gyrase prevents bacterial DNA replication, while inhibition of peptide deformylase disrupts protein synthesis .

Biochemical Pathways

The biochemical pathways affected by these compounds are those involved in bacterial growth and survival, such as DNA replication, protein synthesis, and cell wall synthesis .

Result of Action

The result of the action of these compounds is the inhibition of bacterial growth, making them potential candidates for the development of new antibacterial drugs .

Propriétés

IUPAC Name |

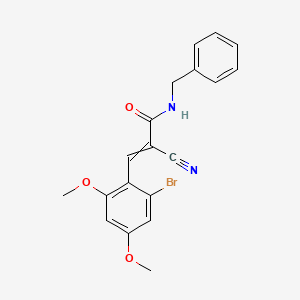

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGIBINYABGRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)